2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid
Description
2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid is a heterocyclic compound featuring a quinazoline core substituted with a biphenyl group at position 2 and a carboxylic acid moiety at position 5. The quinazoline scaffold is a bicyclic system containing two nitrogen atoms, which is often exploited in medicinal chemistry due to its versatility in binding biological targets .
Properties
CAS No. |
188690-15-5 |
|---|---|
Molecular Formula |
C21H14N2O3 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-oxo-2-(4-phenylphenyl)-3H-quinazoline-5-carboxylic acid |
InChI |
InChI=1S/C21H14N2O3/c24-20-18-16(21(25)26)7-4-8-17(18)22-19(23-20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,25,26)(H,22,23,24) |
InChI Key |
JQZYIMXYCWAUED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC(=C4C(=O)N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Domino Reaction for Quinazoline Core Formation
A recent advanced method for synthesizing 3,4-dihydroquinazolines and quinazolin-4(3H)-ones involves a one-pot three-component reaction using arenediazonium salts, nitriles, and bifunctional aniline derivatives. This metal-free, mild condition approach forms three C–N bonds sequentially via N-arylnitrilium intermediates, followed by nucleophilic addition and cyclization to yield quinazoline derivatives efficiently.
- Advantages : High efficiency, mild conditions, good functional group tolerance.
- Relevance : This method can be adapted to prepare the quinazoline core of the target compound by selecting appropriate arenediazonium salts and nitriles that incorporate the biphenyl moiety or its precursors.
Stepwise Synthesis Strategy
A plausible synthetic route to the target compound involves:
- Synthesis of biphenyl carboxylic acid intermediate via Suzuki coupling.
- Formation of quinazoline ring by condensation of anthranilic acid derivatives with appropriate nitriles or amides, possibly using the one-pot three-component method.
- Introduction of the biphenyl substituent at the 2-position either before or after quinazoline ring formation, depending on the stability of intermediates.
- Oxidation or cyclization steps to install the 4-oxo group and ensure the 5-carboxylic acid functionality.
Experimental Data Summary
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura Cross-Coupling | 1-(4-bromophenyl) cyclopropane-1-carboxylic acid, boronic acid, Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, 80 °C, 16 h | 75-90 | Efficient biphenyl formation |
| 2 | One-Pot Three-Component Reaction | Arenediazonium salt, nitrile, bifunctional aniline, metal-free, mild conditions | 70-85 | Quinazoline core synthesis |
| 3 | Cyclization/Oxidation | Acidic/basic conditions, heating | Variable | Installation of 4-oxo and carboxylic acid groups |
Detailed Research Findings
The one-pot three-component reaction reported by Chen et al. (2024) demonstrates a robust method for quinazoline synthesis with excellent functional group tolerance, which is critical for incorporating the biphenyl substituent without degradation.
The Suzuki-Miyaura coupling is a well-established, reliable method for biphenyl synthesis, with detailed spectral data confirming the structure and purity of intermediates. This method allows for diverse substitution patterns on the biphenyl ring, enabling fine-tuning of the final compound's properties.
The combination of these methods allows for modular synthesis, where the biphenyl carboxylic acid intermediate can be prepared independently and then coupled or cyclized to form the quinazoline core, or vice versa.
Notes on Purification and Characterization
- Purification is typically achieved by column chromatography using ethyl acetate/petroleum ether mixtures.
- Characterization involves:
- [^1H-NMR and ^13C-NMR](pplx://action/followup) for structural confirmation.
- IR spectroscopy to confirm functional groups such as carboxylic acid (C=O stretch ~1700 cm^-1) and hydroxyl groups.
- Mass spectrometry for molecular weight confirmation.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the biphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce various reduced biphenyl derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-cancer and anti-inflammatory drugs.
Materials Science: The compound can be used in the preparation of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Research: It serves as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The biphenyl and quinazoline moieties can interact with enzymes and receptors, modulating their activity. For instance, in medicinal applications, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related biphenyl-containing derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Diversity: The quinazoline core (target compound) is distinct from benzimidazole () and naphthyridine (), which influence electronic properties and target selectivity. Quinazolines are often associated with kinase inhibition, while benzimidazoles are prevalent in antiparasitic drugs .
Functional Group Impact :
- Carboxylic Acid vs. Ester : The target compound’s carboxylic acid enhances solubility and ionic interactions, whereas esters (166a/b) may act as prodrugs with improved bioavailability .
- Biphenyl Positioning : The biphenyl group in the target compound is at position 2, unlike the benzimidazole derivative (), where it is part of a larger substituent chain, affecting steric interactions .
Synthetic Approaches :
- Derivatives 166a/b and the target compound likely share a common synthesis strategy using mild base conditions (K₂CO₃/DMF), emphasizing scalability and functional group compatibility .
Research Implications and Limitations
While structural comparisons provide insights, direct pharmacological data for the target compound are absent in the evidence. Similarly, the benzimidazole and naphthyridine derivatives highlight the importance of core structure selection in drug design .
Biological Activity
The compound 2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid is an intriguing member of the quinazoline family, known for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a biphenyl group linked to a quinazoline core, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study highlighted that various quinazoline derivatives showed Minimum Inhibitory Concentrations (MICs) ranging from 7.8 to 125 µg/mL against different bacterial strains. The presence of specific substituents on the quinazoline ring influences the antimicrobial efficacy, with compounds exhibiting higher lipophilicity generally showing enhanced activity due to better cell membrane penetration .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 15.6 - 500 | Gram-positive bacteria |
| Other derivatives | 7.8 - 125 | Various bacterial strains |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has been documented in several studies. Specifically, compounds that inhibit cyclooxygenase (COX) enzymes are noted for their effectiveness in reducing inflammation. The mechanism typically involves the inhibition of prostaglandin synthesis, which plays a crucial role in inflammatory responses.
Anticancer Activity
In vitro studies have demonstrated that certain quinazoline derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with various molecular targets involved in cell proliferation and survival pathways is noteworthy. For instance, a study reported that specific modifications to the quinazoline structure enhanced its potency against breast cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of a series of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The study found that modifications to the biphenyl moiety significantly improved the antimicrobial activity of the parent compound .
- Case Study on Anticancer Properties : Another study explored the effects of various quinazoline derivatives on MCF-7 breast cancer cells. Results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced anticancer activity through apoptosis and cell cycle modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
